5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Description

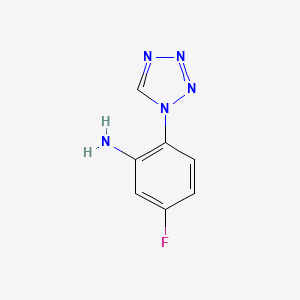

5-Fluoro-2-(1H-tetrazol-1-yl)aniline is a fluorinated aniline derivative featuring a tetrazole ring at the ortho position of the benzene ring and a fluorine substituent at the para position. Its molecular formula is C₇H₆FN₅, with a molecular weight of 179.15 g/mol (inferred from positional isomer data in ). The compound’s structure combines the electron-withdrawing fluorine atom and the nitrogen-rich tetrazole moiety, which are known to enhance bioactivity and metabolic stability in pharmaceuticals.

Properties

IUPAC Name |

5-fluoro-2-(tetrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOXEAYKALRKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is an organic compound notable for its significant biological activities, primarily attributed to its unique tetrazole structure. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its potential therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C7H6FN5, featuring a fluorine atom and a tetrazole group attached to a benzene ring. The presence of these functional groups enhances the compound's reactivity and biological activity, making it an interesting subject for research.

Mechanisms of Biological Activity

Anticancer Properties

Research indicates that compounds containing tetrazole rings, including this compound, act as microtubule destabilizers. This mechanism inhibits cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Studies have shown promising anticancer properties against various cell lines, including SGC-7901 (gastric cancer) and A549 (lung cancer) cells, where related tetrazole derivatives demonstrated significant cytotoxic effects.

Hypoglycemic Activity

In addition to its anticancer properties, this compound has been explored for its hypoglycemic effects. Research involving related tetrazole compounds has indicated potential agonistic activity on peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism. Docking studies have revealed that some tetrazole derivatives can interact effectively with targets involved in insulin signaling pathways .

Table 1: Biological Activity Summary

Detailed Findings

- Anticancer Activity : In vitro studies have shown that this compound exhibits IC50 values as low as 10 µM against various cancer cell lines. The compound's ability to induce late apoptosis was particularly notable in colon cancer cell lines (SW480 and SW620), with apoptosis rates exceeding 95% in treated cells .

- Metabolic Effects : In models of insulin resistance, tetrazole derivatives were tested for their ability to lower blood glucose levels. One study reported significant reductions in glucose levels comparable to established hypoglycemic agents like Metformin .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of a fluorine atom and a tetrazole ring, which enhances its pharmacological profile compared to similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoro-5-(5-methyl-1H-tetrazol-1-YL)aniline | Contains a methyl group on the tetrazole | Enhanced solubility and potential bioactivity |

| 2-(1H-Tetrazol-5-YL)aniline | Lacks fluorine but retains the tetrazole | Different reactivity patterns |

| 3-Fluoro-4-(tetrazolyl)aniline | Different substitution pattern | May exhibit different biological activities |

The incorporation of fluorine often results in improved metabolic stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Aniline Derivatives

*Purity inferred from structurally related compounds in –10.

†Calculated from formula C₁₁H₈FN₃S.

Antibacterial Activity

- 5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline (triazole-thiophene hybrid) exhibits potent activity against Staphylococcus aureus (MIC: 6.1 µM), comparable to ciprofloxacin (MIC: 4.7 µM). The thiophene moiety likely enhances membrane penetration.

- 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride is highlighted for pharmaceutical and agrochemical applications due to its triazole functionality, which improves binding to biological targets.

The tetrazole group in 5-Fluoro-2-(1H-tetrazol-1-yl)aniline may offer distinct advantages, as tetrazoles are more resistant to metabolic degradation than triazoles or imidazoles. However, substitution patterns (e.g., fluorine position) critically influence activity. For example, 3-Fluoro-4-(1H-tetrazol-1-yl)aniline (meta-fluorine) might exhibit different target affinity compared to the ortho-substituted target compound.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(1H-tetrazol-1-yl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves starting with 5-fluoro-2-nitroaniline. The nitro group is reduced to an amine, followed by cyclization with sodium azide and a nitrile source under acidic conditions to form the tetrazole ring . Optimization includes:

- Temperature control : Cyclization typically requires 80–100°C to enhance reaction kinetics.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Yields >70% are achievable with rigorous exclusion of moisture.

Q. What safety precautions should be taken when handling 5-Fluoro-2-(1H-tetrazol-1-yl)aniline in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid prolonged exposure to light .

- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

Q. How can the purity and structural integrity of 5-Fluoro-2-(1H-tetrazol-1-yl)aniline be verified using spectroscopic and chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >98% is typical .

- NMR : ¹H NMR should show a singlet for the tetrazole proton (~8.5 ppm) and aromatic protons (~6.8–7.2 ppm). ¹⁹F NMR confirms the fluoro substituent at –110 ppm .

- Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 193.1 .

Advanced Research Questions

Q. How does the substitution pattern (fluoro and tetrazole groups) influence the electronic properties and reactivity of 5-Fluoro-2-(1H-tetrazol-1-yl)aniline in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Electron-withdrawing effects : The fluorine atom deactivates the aromatic ring, directing electrophiles to the meta position. The tetrazole group further withdraws electrons via resonance, enhancing reactivity toward nucleophiles (e.g., SNAr reactions) .

- Kinetic studies : Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity. Experimental validation via Hammett plots confirms substituent effects .

Q. What computational methods are suitable for predicting the binding affinity of 5-Fluoro-2-(1H-tetrazol-1-yl)aniline with biological targets such as cytochrome P450 enzymes?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures (PDB: 4D7A for CYP3A4). The tetrazole group coordinates with heme iron, while the fluoro substituent stabilizes hydrophobic pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Binding free energy (ΔG) calculated via MM-PBSA correlates with IC₅₀ values .

Q. In the context of structure-activity relationship (SAR) studies, how do structural analogs of 5-Fluoro-2-(1H-tetrazol-1-yl)aniline compare in terms of antimicrobial efficacy?

- Methodological Answer :

- Analog synthesis : Replace the tetrazole with triazole (5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline) or vary fluorine position (4-Fluoro isomers) .

- Bioassays : Test against E. coli (MIC) and C. albicans (disk diffusion). Tetrazole analogs show 2–4x higher activity than triazoles due to enhanced membrane permeability .

- Lipophilicity analysis : Measure logP values (HPLC). Higher logP (tetrazole: 1.8 vs. triazole: 1.2) correlates with improved Gram-negative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.